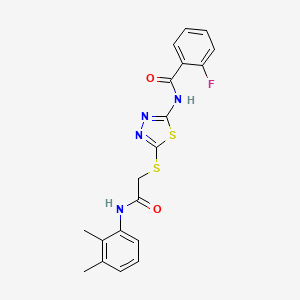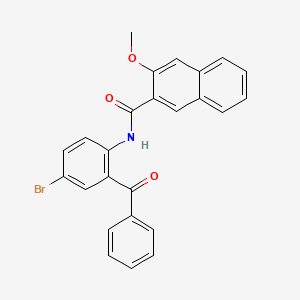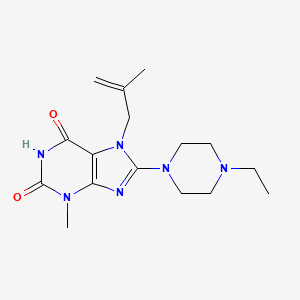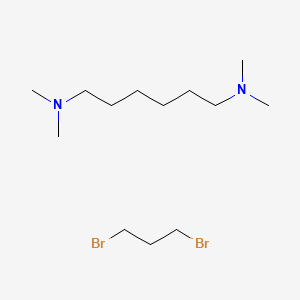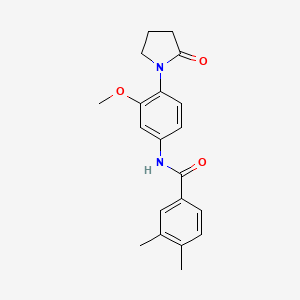
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3,4-dimethylbenzamide, also known as MPD, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPD is a benzamide derivative that is structurally similar to other compounds that have been shown to have biological activity. In
Scientific Research Applications
Sigma Receptor Binding and Activity
Research on N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives, including those with methylpiperidine moieties, has demonstrated their potential as sigma(1) receptor ligands, with significant implications for tumor research and therapy. These compounds have shown potent sigma(1) ligand activity and selectivity, offering a promising avenue for PET experiments and antiproliferative activity against rat C6 glioma cells. Such studies underscore the utility of structurally complex benzamides in probing sigma-subtype affinities and selectivities, as well as their potential therapeutic applications in oncology (Berardi et al., 2005).
Pharmacokinetic Guided Dosing
The development of compounds such as TZT-1027, a cytotoxic dolastatin 10 derivative, highlights the application of complex chemical entities in improving pharmacokinetic profiles for chemotherapy. Research has focused on assessing dose-limiting toxicities, maximum tolerated doses, and pharmacokinetics, aiming to optimize therapeutic efficacy while minimizing adverse effects. Such studies contribute to the refinement of dosing regimens in high-dose chemotherapy, enhancing clinical outcomes in cancer treatment (de Jonge et al., 2005).
Antimicrobial Activity
The synthesis and screening of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides have illustrated the antimicrobial potential of complex benzamide derivatives. These compounds have demonstrated significant in vitro antibacterial and antifungal activities, suggesting their utility in developing new therapeutic agents for treating microbial diseases (Desai et al., 2013).
Anti-inflammatory Applications
Research on pyridinyl- and indazolyl benzamide derivatives has revealed their anti-inflammatory properties. These compounds have been evaluated for their pharmacological responses in comparison to reference controls, showcasing the potential of benzamide derivatives in developing new anti-inflammatory agents. The structural specificity of these compounds plays a crucial role in their pharmacological activity, emphasizing the importance of chemical complexity in drug development (Hussain et al., 2015).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring and its derivatives have been reported to have bioactive molecules with target selectivity .
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-6-7-15(11-14(13)2)20(24)21-16-8-9-17(18(12-16)25-3)22-10-4-5-19(22)23/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQJJDBFZGWNAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[3-(trifluoromethyl)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2447815.png)

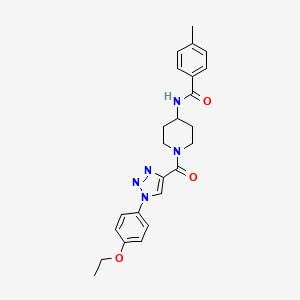
![(1R,2R)-2-[(2,6-Dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2447820.png)
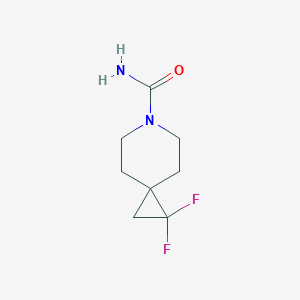
![Fmoc-n-[3-(n'-pbf-guanidino)-propyl]-glycine](/img/structure/B2447823.png)
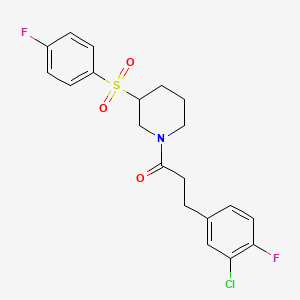
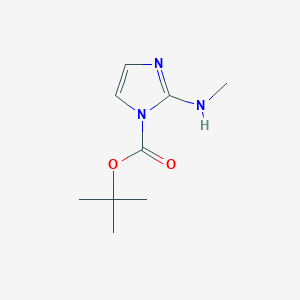
![Methyl 4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2447831.png)
![2,4-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2447832.png)
